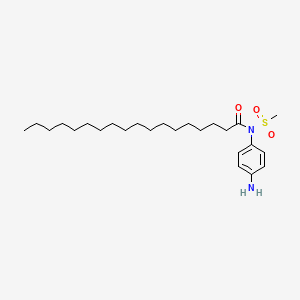
2-(Butoxymethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(butoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound features a quinazolinone core with a butoxymethyl group at the second position and an o-tolyl group at the third position, making it a unique structure with potential pharmacological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Butoxymethyl Group: The butoxymethyl group can be introduced via an alkylation reaction using butyl bromide and a suitable base such as potassium carbonate.
Introduction of the o-Tolyl Group: The o-tolyl group can be introduced through a Friedel-Crafts acylation reaction using o-tolyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 2-(butoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(butoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the substituents.
Substitution: The butoxymethyl and o-tolyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.
Medicine: It may have potential as a drug candidate for treating various diseases due to its pharmacological properties.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-(butoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(methoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one: Similar structure but with a methoxymethyl group instead of a butoxymethyl group.
2-(ethoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one: Similar structure but with an ethoxymethyl group instead of a butoxymethyl group.
2-(propoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one: Similar structure but with a propoxymethyl group instead of a butoxymethyl group.
Uniqueness
2-(butoxymethyl)-3-(o-tolyl)quinazolin-4(3H)-one is unique due to the presence of the butoxymethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved pharmacological profiles.
Propriétés
Numéro CAS |
61554-67-4 |
|---|---|
Formule moléculaire |
C20H22N2O2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-(butoxymethyl)-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C20H22N2O2/c1-3-4-13-24-14-19-21-17-11-7-6-10-16(17)20(23)22(19)18-12-8-5-9-15(18)2/h5-12H,3-4,13-14H2,1-2H3 |
Clé InChI |
AIEOQYKFAXDPNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-](/img/structure/B14587877.png)
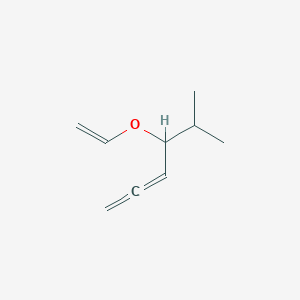
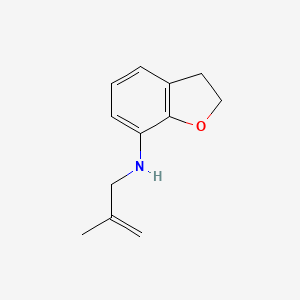

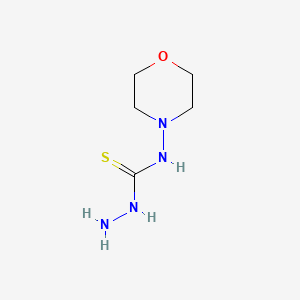
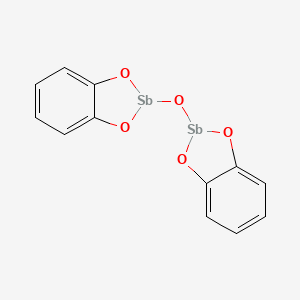
![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)
![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)
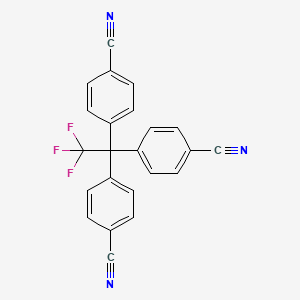
![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)
